molecular formula C13H21N3O3S B1276233 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide CAS No. 77837-45-7

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No.: B1276233
CAS No.: 77837-45-7
M. Wt: 299.39 g/mol
InChI Key: RSIYXJOWRJIOEC-UHFFFAOYSA-N
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Description

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Bioavailability

A study by Stearns et al. (2002) explored the pharmacokinetics and oral bioavailability of a related compound, a thiazole benzenesulfonamide beta3-adrenergic receptor agonist, and its morpholine derivative in various species. They discovered that the morpholine derivative significantly improved oral bioavailability compared to the original compound (Stearns et al., 2002).

Potential Treatment for Idiopathic Pulmonary Fibrosis and Cough

Norman (2014) evaluated the use of phosphatidylinositol 3-kinase inhibitors, including a morpholine derivative, for treating idiopathic pulmonary fibrosis and cough. The study reported some in vitro data supporting these applications (Norman, 2014).

Anticancer Applications

A variety of research has focused on the anticancer properties of benzenesulfonamide derivatives. For example, Lolak et al. (2019) synthesized ureido benzenesulfonamides incorporating triazine moieties, showing potent inhibition of human carbonic anhydrase, a target for anticancer agents (Lolak et al., 2019). Additionally, Alqasoumi et al. (2010) and others have developed novel benzenesulfonamide derivatives showing significant antitumor activities (Alqasoumi et al., 2010).

Luminescence and Antibacterial Properties

Feng et al. (2021) studied a series of d10 metal complexes based on sulfamethoxazole, finding that the compounds displayed luminescence and antibacterial properties, potentially useful for various applications (Feng et al., 2021).

Neuroprotective and Antimicrobial Activities

Panneerselvam et al. (2009) synthesized a series of 4-(2-aminophenyl)morpholines, evaluating their analgesic, anti-inflammatory, antibacterial, and antifungal activities. They found significant activities in these areas, suggesting potential therapeutic applications (Panneerselvam et al., 2009).

Properties

IUPAC Name

4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c14-12-2-4-13(5-3-12)20(17,18)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYXJOWRJIOEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407170
Record name 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77837-45-7
Record name 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3.4 g (0.001 mol) of 4-acetamido-N-(3-morpholinopropyl)benzene sulphonamide XIII and 4 ml of 17% acid was heated for 3.5 hours until slight boiling under stirring. The mixture was cooled to the room temperature and neutralized to chloroform. The solvent was distilled off from the solution and the distillation residue-oil was macerated with ether. Afforded 2.1 g of (71%) 4-amino-N-(3-morpholinopropyl)benzenesulphonamide XIV. Colourless solid, m.p. 96-97° C. Lit. [8] reports 95° C.
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
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acid
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0 (± 1) mol
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reactant
Reaction Step One
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solvent
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